![molecular formula C18H16O2 B14178609 3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 847447-33-0](/img/structure/B14178609.png)
3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenylprop-2-en-1-yl group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 3-phenylprop-2-en-1-ol with appropriate reagents under controlled conditions. One common method includes the use of acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers and resins, where it acts as a comonomer.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding and van der Waals forces, influencing the activity of enzymes and receptors . These interactions can lead to various biological responses, such as inhibition of cancer cell growth or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enoic acid: Shares a similar structure but lacks the additional phenylprop-2-en-1-yl group.
3-Phenyl-2-propen-1-ol: Contains a hydroxyl group instead of the carboxylic acid moiety.
1-Phenylprop-2-en-1-one: Features a ketone group instead of the carboxylic acid.
Uniqueness
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
847447-33-0 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
3-[2-(3-phenylprop-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-11,13-14H,12H2,(H,19,20) |
InChI-Schlüssel |
LDBYEQVSQBZSEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
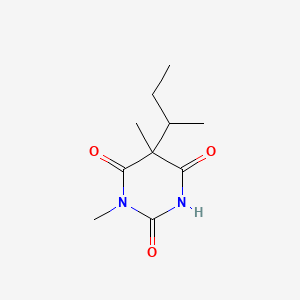


![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
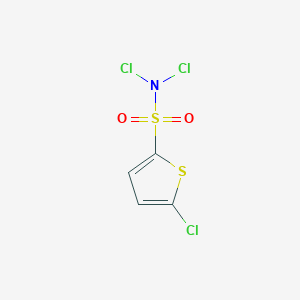
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
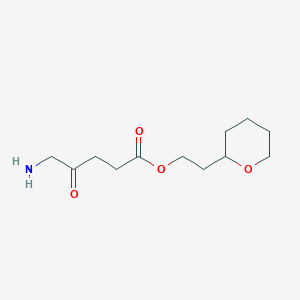
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
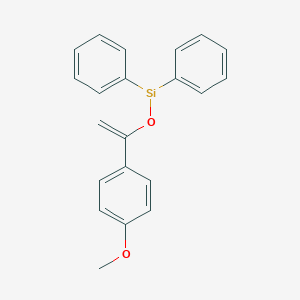
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
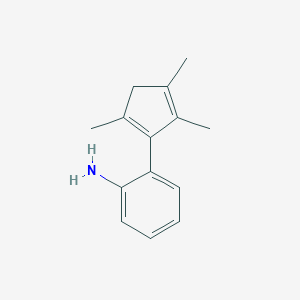
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
